![molecular formula C17H15N3 B1208437 2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
2-methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a member of quinazolines.
Scientific Research Applications
Molecular Interactions and Structural Studies
The scientific research applications of 2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline primarily focus on its unique molecular structure and interactions. In one study, the structural characteristics of dihydrobenzopyrazoloquinazolines, closely related to 2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline, were analyzed. These molecules were found to be linked into chains, dimers, and sheets through a combination of hydrogen bonds and π-π stacking interactions. This provides valuable insight into the supramolecular assembly and potential applications of these compounds in materials science and molecular engineering (Portilla, Quiroga, Cobo, Nogueras, Low, & Glidewell, 2005).
Synthesis and Chemical Reactivity
Research has also been conducted on the synthesis and structure-activity relationships (SAR) of phenylimidazole-pyrazolo[1,5-c]quinazolines, which share a core structure with 2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline. These compounds have been identified as potent phosphodiesterase 10A (PDE10A) inhibitors, highlighting their potential in medicinal chemistry for the development of therapeutic agents (Asproni, Murineddu, Pau, Pinna, Langgård, Christoffersen, Nielsen, & Kehler, 2011).
Antimicrobial and Enzyme Inhibitory Activity
Furthermore, new pyrazolyl quinazolin-4(3H) ones, which are structurally similar to 2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline, have been synthesized and evaluated for their antimicrobial properties. This research contributes to the understanding of the biological activity of quinazoline derivatives and their potential use in developing new antimicrobial agents (Patel & Barat, 2010).
Molecular Docking and Drug Design
In another study, molecular docking of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines to ribosomal 50S protein L2P was performed, indicating antimicrobial activity potential. This suggests applications in drug discovery, particularly in designing antibiotics targeting ribosomal proteins (Antypenko, Antypenko, Kalnysh, & Kovalenko, 2022).
properties
Product Name |
2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline |
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Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H15N3/c1-12-11-16-14-9-5-6-10-15(14)18-17(20(16)19-12)13-7-3-2-4-8-13/h2-11,17-18H,1H3 |
InChI Key |
UOPUWDHABWQXES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.